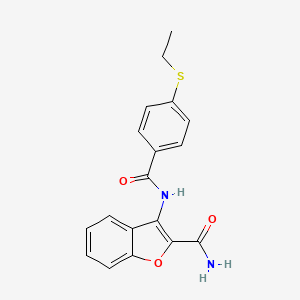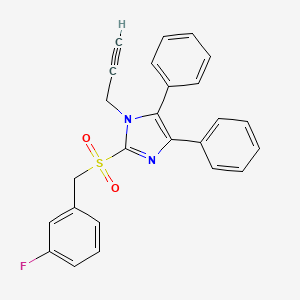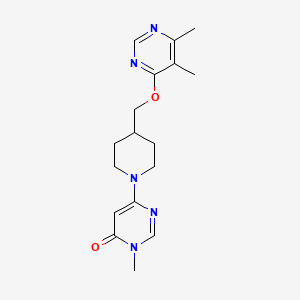
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a synthetic chemical compound belonging to the pyrimidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 5,6-dimethylpyrimidin-4-yl ether: : This intermediate can be synthesized using a condensation reaction between appropriate aldehydes and amidines, followed by alkylation.
Formation of 4-(hydroxymethyl)piperidine: : This piperidine derivative is prepared through a multi-step reaction involving the reduction of piperidone followed by hydroxymethylation.
Coupling Reaction: : The final compound is synthesized via a nucleophilic substitution reaction where 5,6-dimethylpyrimidin-4-yl ether is coupled with 4-(hydroxymethyl)piperidine in the presence of a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale batch reactors with optimized conditions for each step to ensure high yield and purity. Process optimization may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific sites, potentially forming oxo derivatives.
Reduction: : Reduction reactions may involve the reduction of pyrimidine rings, resulting in dihydropyrimidine derivatives.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring and pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, methanol, ethanol, water.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Oxidation products: : Oxo derivatives with altered electronic properties.
Reduction products: : Dihydropyrimidine derivatives with different biological activities.
Substitution products: : Functionalized compounds with varied substituents.
Aplicaciones Científicas De Investigación
The compound has diverse applications across several research fields:
Chemistry
Catalyst: : It may serve as a catalyst or catalyst precursor in organic synthesis.
Ligand: : Useful as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology
Inhibitor: : Acts as an enzyme inhibitor, potentially useful in studying enzyme kinetics and regulation.
Fluorescent Probe: : Used as a probe in fluorescence microscopy due to its distinct electronic properties.
Medicine
Drug Development: : Investigated as a lead compound in drug design, especially for targeting specific enzymes or receptors.
Diagnostic Agent: : Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: : Applied in the development of new materials with unique properties.
Agrochemicals: : Potentially used in the formulation of new pesticides or herbicides.
Mecanismo De Acción
The compound exerts its effects primarily through the following mechanisms:
Enzyme Inhibition: : By binding to the active site of enzymes, it inhibits their activity.
Receptor Binding: : Acts on specific receptors, altering their conformation and function.
Signal Transduction Pathways: : Modulates pathways involved in cell signaling, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-(((2,4-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
6-(4-(((5,6-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyridin-4(3H)-one
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)ethyl)piperidin-1-yl)-3-ethylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one lies in its specific substitution pattern on the pyrimidine and piperidine rings, which confers unique electronic and steric properties
So, what's next? Are you deep diving into a project with this compound?
Propiedades
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-13(2)18-10-19-17(12)24-9-14-4-6-22(7-5-14)15-8-16(23)21(3)11-20-15/h8,10-11,14H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZGUXJILKZYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=CC(=O)N(C=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(cyclohexanesulfonyl)-1,4-diazepane](/img/structure/B2407406.png)
![N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2407407.png)
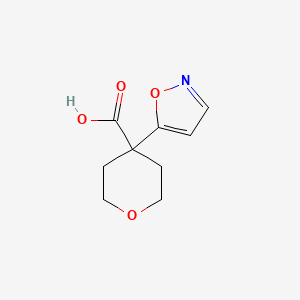
![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)
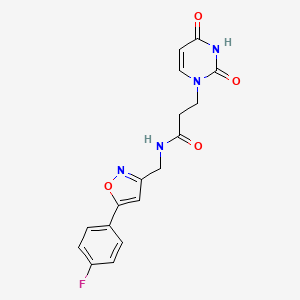
![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)
